Bis(1-(2-bromophenyl)ethyl)amine, HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

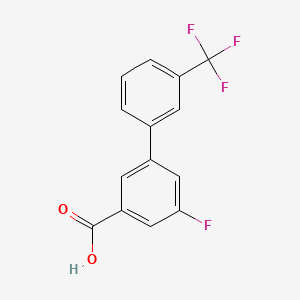

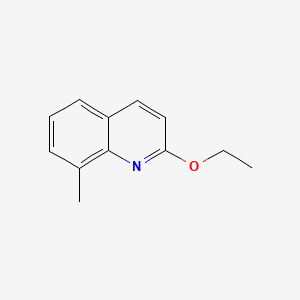

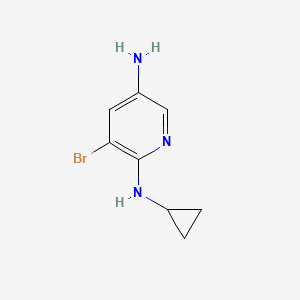

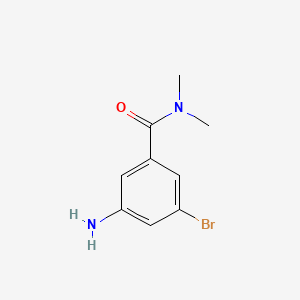

Bis(1-(2-bromophenyl)ethyl)amine, HCl, also known as 1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine hydrochloride, is a chemical compound with the molecular formula C16H17Br2N·HCl . It has a molecular weight of 383.12 . The compound is characterized by the presence of two bromophenyl groups attached to an ethylamine group .

Molecular Structure Analysis

The compound has a complex structure with two bromophenyl groups attached to an ethylamine group . The IUPAC name is 1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine hydrochloride . The canonical SMILES representation is CC(C1=CC=CC=C1Br)NC©C2=CC=CC=C2Br.Cl . The InChI representation is InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18/h3-12,19H,1-2H3;1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 383.12 and a molecular formula of C16H17Br2N·HCl . It has a complexity of 246 and a monoisotopic mass of 416.94945 . It has a heavy atom count of 20, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 2 .科学的研究の応用

Environmental Pollutants and Male Infertility

Research has highlighted the role of various environmental pollutants, including Bisphenol A (BPA) and its analogues, in contributing to male infertility. These chemicals, found in plastics, act as endocrine disruptors, interfering with the physiological functions of endogenous hormones. Studies have shown that these disruptors preferentially target the developing testis during puberty, leading to germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. A proposed model at the molecular level explains these effects, focusing primarily on germ cell apoptosis (Lagos-Cabré & Moreno, 2012).

Occupational Exposure to Bisphenol A

Novel Brominated Flame Retardants

The increasing application of novel brominated flame retardants (NBFRs) calls for more research on their occurrence, environmental fate, toxicity, and particularly their indoor presence. Many of these NBFRs, including those with brominated structures similar to BPA analogues, show significant environmental persistence and potential health risks, indicating the necessity for comprehensive understanding and regulation of these chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

Health Impacts of BPA Analogues

As the usage of BPA comes under scrutiny and is increasingly restricted due to its toxicological profile, its analogues are stepping into the limelight. However, the structural similarity of these analogues to BPA has raised questions about their safety and endocrine-disrupting potential. Emerging studies suggest that exposure to BPA analogues may have significant impacts on human health, mirroring or even exacerbating the concerns associated with BPA itself. Research in this area is vital for understanding the full spectrum of risks posed by these chemicals and for informing regulatory and health guidelines (Usman & Ahmad, 2016).

特性

IUPAC Name |

1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18;/h3-12,19H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFCZMHOWIVDER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NC(C)C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)

![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)